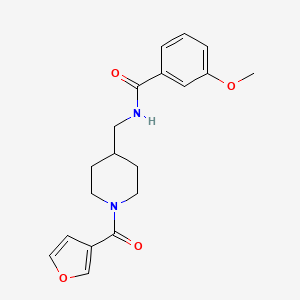

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a synthetic small molecule characterized by a piperidine scaffold modified with a furan-3-carbonyl group and a 3-methoxybenzamide moiety. The furan ring and methoxybenzamide group are critical for its physicochemical properties, influencing solubility, bioavailability, and binding affinity .

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-24-17-4-2-3-15(11-17)18(22)20-12-14-5-8-21(9-6-14)19(23)16-7-10-25-13-16/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDBVXPOSSIEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 3-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into three categories based on shared features: piperidine/piperazine derivatives , benzamide-containing compounds , and hybrid heterocyclic systems . Below is a detailed comparison:

Piperidine/Piperazine Derivatives

Key Observations :

- The target compound’s furan-3-carbonyl group distinguishes it from piperazine derivatives with trifluoromethylphenyl (e.g., ) or sulfonamide groups (), which may enhance metabolic stability or target selectivity.

- Unlike opioid analogs like ortho-fluorobutyryl fentanyl (), the target compound lacks an amide-linked phenylalkyl chain, suggesting non-opioid mechanisms.

Benzamide-Containing Compounds

Key Observations :

- The target compound’s 3-methoxybenzamide group is structurally simpler than Goxalapladib’s naphthyridine-acetamide hybrid (), which may limit its utility in complex enzyme inhibition.

Hybrid Heterocyclic Systems

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.36 g/mol. The compound features a piperidine ring, a furan carbonyl group, and a methoxybenzamide moiety, which contribute to its biological activity.

Pharmacological Effects

-

Inhibition of Cathepsin K :

- Recent studies have shown that compounds similar to this compound exhibit inhibitory effects on cathepsin K, an enzyme implicated in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related diseases .

- Table 1 summarizes the inhibitory activities of related compounds:

Compound Name IC50 (µM) Target Enzyme F-12 0.5 Cathepsin K H-9 0.8 Cathepsin K Lead Compound 1.2 Cathepsin K - Antitumor Activity :

The mechanism through which this compound exerts its effects is primarily through enzyme inhibition. By binding to the active site of cathepsin K, it prevents the substrate from accessing the enzyme, thereby inhibiting its activity and reducing bone resorption.

Case Studies

- Study on Osteoporosis :

- Cancer Treatment :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the benzamide can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substituting methoxy | Increased potency against Cat K |

| Altering furan position | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.